

# Foundational Research on APX-115 in Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

APX-115, also known as Isuzinaxib, is a novel, orally active, small-molecule pan-NADPH oxidase (Nox) inhibitor. Foundational preclinical research has demonstrated its potential as a therapeutic agent for kidney disease, particularly diabetic kidney disease (DKD). By targeting multiple Nox isoforms—key sources of reactive oxygen species (ROS)—APX-115 addresses the critical role of oxidative stress in the pathogenesis of renal injury. This document provides an in-depth technical overview of the core preclinical research on APX-115, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

## Introduction: The Role of NADPH Oxidase in Kidney Disease

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (Nox) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). In the kidney, various Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, are expressed in different cell types. Under pathological conditions such as diabetes, hyperglycemia and other metabolic insults lead to the overactivation of these enzymes.[1][2] This excessive ROS production is a central driver of cellular damage and contributes to the key features of diabetic kidney disease: inflammation, fibrosis, podocyte injury, and glomerular hypertrophy.[1][3]



APX-115 (3-phenyl-1-(pyridin-2-yl)-4-propyl-1-5-hydroxypyrazol HCl) is a first-in-class pan-Nox inhibitor, demonstrating potent inhibition of Nox1, Nox2, and Nox4.[4][5] Its ability to broadly target multiple pathogenic Nox isoforms suggests a more comprehensive therapeutic approach compared to isoform-specific inhibitors.[1] Preclinical studies have consistently shown that APX-115 can attenuate renal injury in various animal models of diabetic nephropathy.[3][5][6][7]

#### **Mechanism of Action and Signaling Pathways**

**APX-115** exerts its renoprotective effects by inhibiting the production of ROS from multiple Nox isoforms. This primary action interrupts several downstream signaling cascades implicated in the progression of kidney disease.

#### **Inhibition of Oxidative Stress**

The core mechanism of **APX-115** is the direct inhibition of Nox enzymes, leading to a significant reduction in oxidative stress. This has been demonstrated across multiple preclinical studies through the measurement of various oxidative stress markers. The reduction in ROS generation helps to preserve the integrity and function of renal cells, including podocytes and tubular epithelial cells.[3][6]

#### **Downstream Signaling Pathways**

The inhibition of Nox-derived ROS by **APX-115** impacts key signaling pathways involved in inflammation and fibrosis. High glucose and other diabetic stimuli typically activate proinflammatory pathways such as NF-κB and pro-fibrotic pathways involving transforming growth factor-beta 1 (TGF-β1).[1][3] **APX-115** has been shown to suppress the activation of these pathways, leading to reduced expression of inflammatory cytokines and extracellular matrix proteins.[3]





Click to download full resolution via product page

**APX-115** Mechanism of Action

#### Role in Mitochondrial and Peroxisomal Biogenesis

Recent studies have suggested that the benefits of **APX-115** may also be linked to the preservation of mitochondrial and peroxisomal function. In diabetic conditions, there is often a downregulation of biogenesis in these organelles, leading to impaired energy metabolism and



lipid accumulation. **APX-115** treatment has been found to restore the biogenesis of both mitochondria and peroxisomes, suggesting a broader metabolic benefit beyond direct ROS inhibition.[3][6]

### **Quantitative Data from Preclinical Studies**

The efficacy of **APX-115** has been evaluated in several preclinical models of diabetic kidney disease. The following tables summarize the key quantitative findings from these studies.

#### **APX-115** Efficacy in STZ-Induced Diabetic Mice

- Model: Streptozotocin (STZ)-induced type 1 diabetes in C57BL/6J mice.
- Treatment: APX-115 (60 mg/kg/day) or Losartan (1.5 mg/kg/day) administered orally for 12 weeks.[3][6]

| Parameter                                | Diabetic<br>Control            | APX-115<br>Treated    | Losartan<br>Treated   | Outcome                            |
|------------------------------------------|--------------------------------|-----------------------|-----------------------|------------------------------------|
| Urinary Albumin Excretion                | Significantly<br>Increased     | Markedly<br>Decreased | Markedly<br>Decreased | Reduction in albuminuria[3]        |
| Creatinine<br>Clearance                  | Increased<br>(Hyperfiltration) | Attenuated            | Attenuated            | Normalization of GFR[3]            |
| Glomerular<br>Hypertrophy                | Present                        | Prevented             | Prevented             | Reduced<br>glomerular<br>size[3]   |
| Oxidative Stress<br>Markers              | Increased                      | Attenuated            | Attenuated            | Decreased ROS<br>damage[3]         |
| Inflammatory<br>Markers (TNFα,<br>MCP-1) | Increased mRNA<br>levels       | Decreased             | Not specified         | Anti-<br>inflammatory<br>effect[3] |
| Fibrosis Markers<br>(TGF-β1, PAI-1)      | Increased                      | Inhibited             | Not specified         | Anti-fibrotic<br>effect[3]         |



#### APX-115 Efficacy in db/db Diabetic Mice

• Model: Type 2 diabetic db/db mice.

• Treatment: APX-115 (60 mg/kg/day) administered by oral gavage for 12 weeks.[8]

| Parameter                             | Diabetic Control<br>(db/db) | APX-115 Treated<br>(db/db) | Outcome                                 |
|---------------------------------------|-----------------------------|----------------------------|-----------------------------------------|
| Insulin Resistance                    | High                        | Significantly Improved     | Improved glucose<br>metabolism[8]       |
| Plasma 8-isoprostane                  | Increased                   | Decreased                  | Reduced systemic oxidative stress[1][8] |
| Urinary Albumin<br>Excretion          | Increased                   | Decreased                  | Protection against proteinuria[8]       |
| Creatinine Level                      | Preserved                   | Preserved                  | Maintenance of kidney function[8]       |
| Mesangial Expansion                   | Significant                 | Significantly Improved     | Attenuation of glomerulosclerosis[8]    |
| Kidney Nox1, Nox2,<br>Nox4 Expression | Increased                   | Decreased                  | Reduced source of ROS[8]                |

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of foundational research. Below are summaries of the key experimental protocols used in the evaluation of **APX-115**.

#### **Animal Models and Drug Administration**

STZ-Induced Diabetes Model:

• Animals: C57BL/6J mice.



- Induction: Diabetes is induced by intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.[3][6]
- Treatment: APX-115 (60 mg/kg/day) or losartan (1.5 mg/kg/day) is administered orally to the diabetic mice for a duration of 12 weeks.[3][6]
- db/db Mouse Model:
  - Animals: Eight-week-old db/m (control) and db/db (diabetic) mice are used.
  - Treatment: APX-115 is administered by oral gavage at a dose of 60 mg/kg per day for 12 weeks.[8]

#### **Measurement of Kidney Function and Injury**

- Urinary Albumin: Measured from 24-hour urine collections using an ELISA kit. The albumin-to-creatinine ratio is often calculated to normalize for urine concentration.[3]
- Creatinine Clearance: Calculated from serum and urinary creatinine levels to estimate the glomerular filtration rate.[3]
- Histological Analysis: Kidneys are fixed, paraffin-embedded, and sectioned. Stains such as Periodic acid-Schiff (PAS) are used to assess glomerular hypertrophy and mesangial expansion.[6]
- Immunohistochemistry: Used to detect the infiltration of inflammatory cells (e.g., F4/80 for macrophages) and the expression of specific proteins in kidney tissue.[3]

#### **Assessment of Oxidative Stress and Inflammation**

- Oxidative Stress Markers:
  - Lipid Hydroperoxide (LPO): Measured in plasma, urine, and kidney tissue homogenates to assess lipid peroxidation.[3]
  - Nitrotyrosine and 8-oxo-dG: Detected in kidney sections via immunostaining to assess protein and DNA oxidative damage, respectively.[3]



- · Inflammatory Markers:
  - Real-Time PCR: Used to measure the mRNA expression levels of inflammatory cytokines such as TNFα and MCP-1 in kidney tissue.[3]



Click to download full resolution via product page

**Preclinical Experimental Workflow** 

### **Clinical Development**

Building on the promising preclinical data, **APX-115** (Isuzinaxib) has advanced into clinical trials. Phase 2 studies have been conducted to assess the safety, tolerability, and efficacy of **APX-115** in patients with diabetic kidney disease and those at risk for contrast-induced acute kidney injury.[9][10][11][12] Results from a Phase 2 trial in patients with type 2 diabetes and



chronic kidney disease indicated that Isuzinaxib was effective in reducing the Urine Albumin-to-Creatinine Ratio (UACR), a key marker of kidney damage, particularly in patients with lower kidney function.[13][14] These clinical findings provide the first evidence of **APX-115**'s potential effectiveness in a human population.[10][14]

#### **Conclusion and Future Directions**

Foundational research has established **APX-115** as a potent pan-Nox inhibitor that effectively mitigates key pathological processes in diabetic kidney disease. By reducing oxidative stress, inflammation, and fibrosis, **APX-115** demonstrates significant renoprotective effects in multiple preclinical models. The data strongly support the hypothesis that broad inhibition of Nox enzymes is a viable and promising therapeutic strategy for kidney disease.

**115** in larger patient populations, exploring its potential in non-diabetic chronic kidney diseases, and identifying predictive biomarkers to optimize patient selection. The continued development of **APX-115** represents a significant step forward in targeting the fundamental mechanisms of oxidative stress in renal pathology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury [pubmed.ncbi.nlm.nih.gov]
- 9. APX-115 for Acute Kidney Injury · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 [prnewswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 - BioSpace [biospace.com]
- To cite this document: BenchChem. [Foundational Research on APX-115 in Kidney Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2423854#foundational-research-on-apx-115-in-kidney-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com